BenchChemオンラインストアへようこそ!

Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

Conformational constraint Scaffold rigidity Medicinal chemistry

Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1357353-02-6) is a Boc-protected, conformationally constrained bicyclic amine building block with molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 g/mol. The [2.2.1] bridged framework provides significantly greater structural preorganization than monocyclic piperidine or pyrrolidine alternatives.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1357353-02-6
Cat. No. B3419042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate
CAS1357353-02-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CC1CN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-8-4-7(9)6-12-8/h7-9,12H,4-6H2,1-3H3,(H,13,14)
InChIKeyVERHYGQTHIOMQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1357353-02-6) for Constrained Scaffold Synthesis


Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1357353-02-6) is a Boc-protected, conformationally constrained bicyclic amine building block with molecular formula C₁₁H₂₀N₂O₂ and molecular weight 212.29 g/mol . The [2.2.1] bridged framework provides significantly greater structural preorganization than monocyclic piperidine or pyrrolidine alternatives . This compound is supplied as a research intermediate for pharmaceutical synthesis and chemical biology applications, with commercial purities ranging from 97% to ≥98% .

Why Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate Cannot Be Replaced by Simpler Amine Building Blocks


The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally restricted proline analog and piperidine mimetic [1]. Unlike flexible monocyclic amines, its rigid, pre-organized geometry dictates a specific exit vector and spatial orientation of the 5-yl carbamate substituent. This property directly influences target binding and can significantly alter the selectivity profile of derived compounds compared to those using regioisomeric building blocks (e.g., 3-carboxylic acid or 4-yl carbamate variants) [1]. Consequently, a simple Boc-protected piperidine or pyrrolidine cannot replicate the three-dimensional pharmacophore constraints that this compound introduces.

Quantitative Differentiation Evidence: Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate vs. Closest Analogs


Conformational Pre-organization vs. Flexible Monocyclic Amines

The 2-azabicyclo[2.2.1]heptane scaffold adopts a rigid, bridged conformation that differs fundamentally from monocyclic alternatives such as N-Boc-piperidine (CAS 75821-69-7) [1]. In constrained proline analog applications, the [2.2.1] fused system serves as a methanoproline mimic, locking the amine in a defined spatial orientation . This is a class-level inference based on the well-characterized use of 2-azabicyclo[2.2.1]heptane derivatives as conformationally restricted building blocks in drug design [1].

Conformational constraint Scaffold rigidity Medicinal chemistry

Distinct Regiochemistry: 5-yl Carbamate vs. 4-yl Carbamate in ROCK Inhibitor Patents

The target compound bears the Boc-carbamate at the 5-position of the 2-azabicyclo[2.2.1]heptane ring. In contrast, patent WO2024064726A1 explicitly discloses tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate (4-position isomer) as a key intermediate for rho-associated protein kinase (ROCK) inhibitors [1]. The different substitution position alters the exit vector of the amine substituent relative to the bicyclic core, which in turn dictates the geometry of the derived pharmacophore [1]. The 5-yl substitution pattern of the target compound is chemically distinct from the 4-yl version, and the two intermediates are not interchangeable without altering the trajectory of the elaborated ligand.

Regioisomer differentiation Kinase inhibitor ROCK

7-Aza vs. 2-Aza Scaffold Differentiation in Nicotinic Receptor Ligand Design

The target compound contains the nitrogen at the 2-position of the [2.2.1] framework, distinguishing it from 7-azabicyclo[2.2.1]heptane derivatives (such as the epibatidine core) where the nitrogen is at the bridgehead [1]. Research on nicotinic acetylcholine receptor (nAChR) ligands demonstrates that the position of the ring nitrogen fundamentally changes receptor subtype selectivity: epibatidine (7-aza core) is a potent but non-selective nAChR agonist, while manipulations of the nitrogen position and substituent geometry are employed to tune subtype selectivity and reduce toxicity [1]. The 2-aza scaffold offers a distinct pharmacophore geometry compared to the 7-aza scaffold.

nAChR Epibatidine analog Scaffold selection

Quantitative Synthetic Yield Advantage via the Vilsmeier Protocol

A published protocol demonstrates the one-step synthesis of the target compound (or a closely related 2-azabicyclo[2.2.1]heptane carbamate) in quantitative yield using adapted Vilsmeier conditions [1]. The product was comprehensively characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the preparation of the 4-yl regioisomer (disclosed in WO2024064726A1) typically requires multi-step synthetic sequences involving chiral resolution and selective deprotection operations. The quantitative single-step protocol provides superior atom economy and reduced synthetic burden for the 5-yl carbamate scaffold.

One-step synthesis Quantitative yield Process chemistry

Price and Purity Benchmarking Against Commercially Available [2.2.1] Building Blocks

Commercial pricing data enables a direct procurement comparison. Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1357353-02-6, 97% purity, 1 g) is listed at approximately $860 by a US-based supplier . A closely related commercial building block, (3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS 291775-53-6, 95% purity, 1 g), is offered at approximately $510 by another specialist supplier . The target 5-yl carbamate commands a price premium of approximately 69% over the more common 3-carboxylic acid regioisomer, reflecting its lower commercial availability and the specialized synthetic routes required for its production.

Procurement Price comparison Building block

Storage Stability Requirements vs. Room-Temperature-Stable Analogs

The target compound requires cold-chain storage at 0–8 °C . In contrast, its stereoisomer tert-butyl (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1400808-13-0) is reported to be stable under room-temperature shipping conditions . The additional cold-chain requirement increases the logistical complexity and total cost of ownership for the CAS 1357353-02-6 compound relative to at least one stereoisomeric analog.

Storage condition Stability Supply chain

Optimal Application Scenarios for Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate (CAS 1357353-02-6)


Conformationally Constrained Ligand Design for CNS Target Selectivity

The rigid 2-azabicyclo[2.2.1]heptane scaffold is employed to restrict the conformational freedom of CNS-targeting ligands [1]. When designing subtype-selective nAChR or GPCR ligands, the 5-yl carbamate geometry provides a defined pharmacophore vector that differs from both the 7-aza and 4-yl substitution patterns [1][2]. Researchers requiring precise spatial orientation of a Boc-protected amine handle should prioritize this scaffold over flexible monocyclic alternatives.

Proline-Mimetic Peptidomimetic Synthesis Requiring 5-Position Functionalization

2-Azabicyclo[2.2.1]heptane derivatives serve as conformationally constrained proline analogs in peptidomimetic design [1]. The 5-yl carbamate substitution provides a functional handle for further elaboration (via Boc deprotection and subsequent coupling) at a position that is sterically and electronically distinct from the more common 3-carboxylic acid proline mimetics [1]. This scaffold is suitable for introducing conformational constraint into peptide sequences at positions where the natural proline geometry is suboptimal.

Large-Scale Medicinal Chemistry Programs Exploiting the Quantitative One-Step Synthesis Protocol

The published one-step quantitative synthetic protocol using adapted Vilsmeier conditions [1] enables cost-efficient scale-up of this building block. Medicinal chemistry programs requiring gram-to-kilogram quantities of the 2-azabicyclo[2.2.1]heptan-5-yl scaffold can leverage this synthetic route to reduce the cost of goods compared to multi-step regioisomer syntheses [1]. Procurement teams should engage with CROs or in-house process chemistry groups to implement this protocol for supply chain resilience.

Kinase Inhibitor Scaffold Exploration Requiring Alternative Exit Vector Geometry

Based on the established precedent of 2-azabicyclo[2.2.1]heptane scaffolds in kinase inhibitor design (e.g., ROCK inhibitors using the 4-yl carbamate [1]), the 5-yl carbamate regioisomer offers a distinct exit vector for hinge-binding motifs. Structure-based drug design teams exploring novel kinase inhibitor chemotypes can use this building block to sample chemical space that is orthogonal to that accessed by the 4-yl carbamate intermediate [1].

Quote Request

Request a Quote for Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.